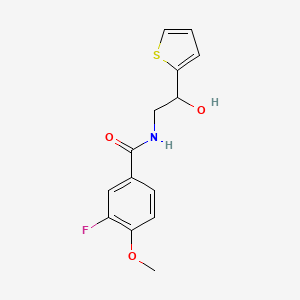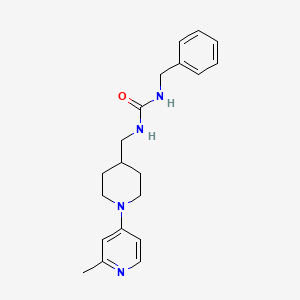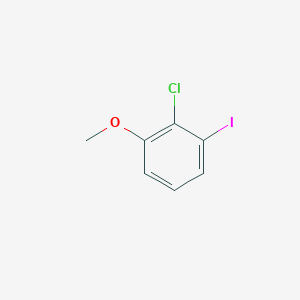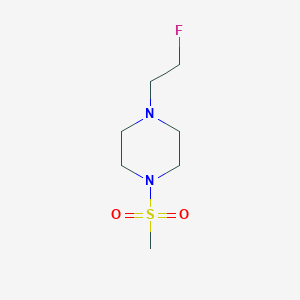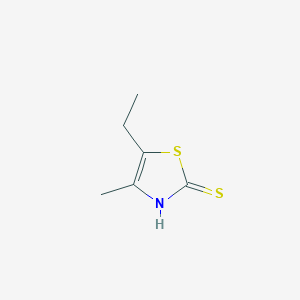![molecular formula C15H20N2O3 B2767307 2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide CAS No. 2418720-62-2](/img/structure/B2767307.png)
2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide is a synthetic organic compound that features a unique structure combining an aziridine ring, a cyclopropylmethyl group, and a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide typically involves several key steps:
-
Formation of the Aziridine Ring: : The aziridine ring can be synthesized through the reaction of an appropriate epoxide with an amine under basic conditions. For example, reacting cyclopropylmethylamine with an epoxide precursor can yield the aziridine ring.
-
Attachment of the Methoxybenzamide Moiety: : The aziridine intermediate is then reacted with 5-methoxybenzoyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the aziridine formation and subsequent coupling reactions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group or further oxidation to a carbonyl group.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form an amine.
Substitution: The aziridine ring is highly reactive and can undergo nucleophilic substitution reactions, where nucleophiles such as thiols or amines attack the ring, leading to ring opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aziridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The aziridine ring is known for its ability to alkylate DNA, which can be useful in the development of anticancer drugs. Additionally, the methoxybenzamide moiety may contribute to the compound’s ability to interact with specific biological targets, enhancing its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals or as a precursor for more complex chemical entities. Its reactivity and versatility make it a valuable component in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide involves its ability to interact with biological macromolecules. The aziridine ring can alkylate nucleophilic sites on DNA or proteins, leading to the formation of covalent bonds. This alkylation can disrupt normal cellular processes, making the compound potentially useful as an anticancer agent. The methoxybenzamide moiety may enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer properties and low toxicity.
Cyclopropylmethylamine derivatives: Used in various synthetic applications due to their reactivity.
Methoxybenzamide derivatives: Studied for their potential therapeutic effects.
Uniqueness
2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide is unique due to the combination of its structural features. The presence of both an aziridine ring and a methoxybenzamide moiety in a single molecule provides a distinct set of chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-19-12-4-5-14(13(6-12)15(16)18)20-9-11-8-17(11)7-10-2-3-10/h4-6,10-11H,2-3,7-9H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZWPWIMLWICAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CN2CC3CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2767224.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(propan-2-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2767225.png)
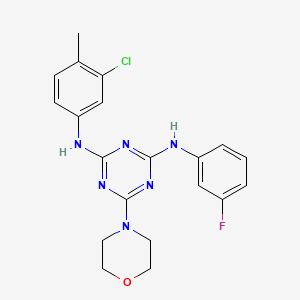
![3-(4-ethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2767227.png)
![3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2767228.png)
![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2767230.png)
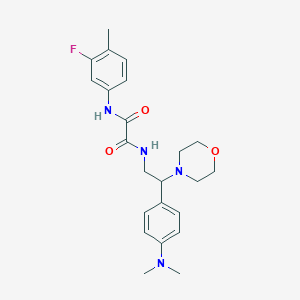
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2767235.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2767237.png)
